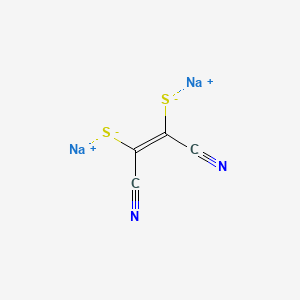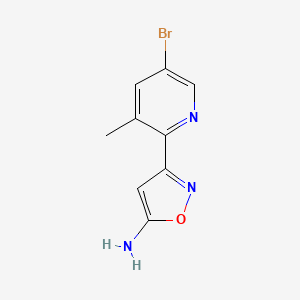
5-Amino-3-(5-bromo-3-methyl-2-pyridyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022537 is a chemical compound with a unique structure that has garnered interest in various scientific fields. It is known for its potential applications in chemistry, biology, medicine, and industry. The compound’s distinct properties make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022537 involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of MFCD33022537 involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: MFCD33022537 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in various applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022537 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of MFCD33022537 depend on the specific reaction conditions and reagents used. These products often retain the core structure of the compound while incorporating new functional groups or modifications.
Scientific Research Applications
MFCD33022537 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, the compound is investigated for its potential therapeutic effects, including its ability to target specific molecular pathways. In industry, MFCD33022537 is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD33022537 involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to target molecules with high specificity, making it a valuable tool for studying and manipulating biological systems.
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-(5-bromo-3-methylpyridin-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H8BrN3O/c1-5-2-6(10)4-12-9(5)7-3-8(11)14-13-7/h2-4H,11H2,1H3 |
InChI Key |
XHBMQMPWLCAWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=NOC(=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


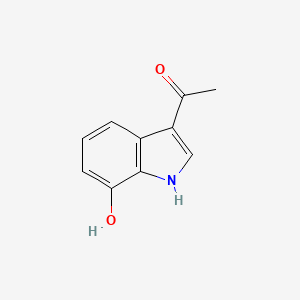
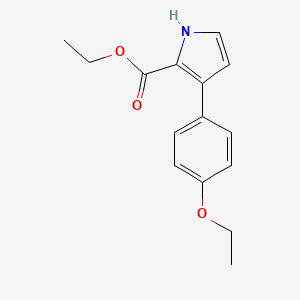
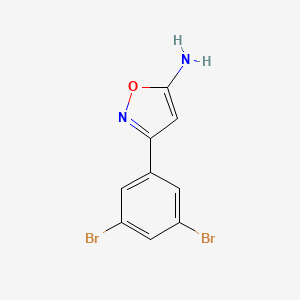
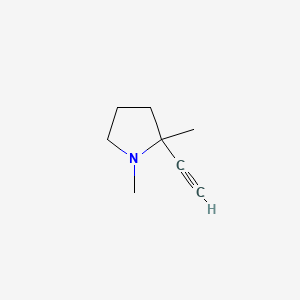
![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)
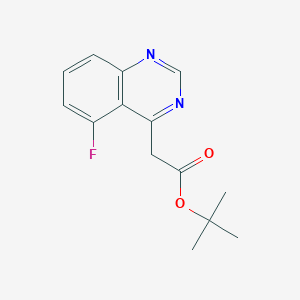
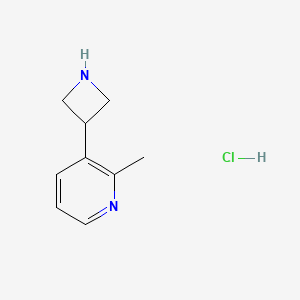
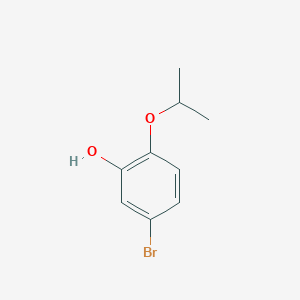
![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)
![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)
![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)
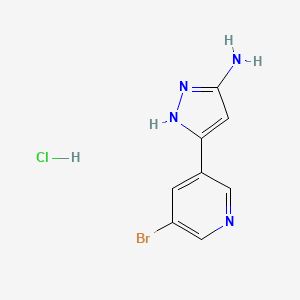
![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)
